molecular formula C15H14FN3O4 B3130227 2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide CAS No. 341966-64-1

2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide

Cat. No. B3130227
CAS RN: 341966-64-1
M. Wt: 319.29 g/mol
InChI Key: KMESXTKSXCJSDL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of nicotinamide analogs and has been studied for its ability to modulate various biological processes. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide is not fully understood. However, it has been suggested that the compound may modulate the activity of enzymes involved in various biological processes. It has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, improve glucose metabolism, and enhance cognitive function. The compound has also been studied for its ability to modulate the immune system and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its ability to modulate the immune system and improve cognitive function. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to study the compound's potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical trials.

Scientific Research Applications

2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been studied for its ability to modulate the immune system and improve cognitive function.

properties

IUPAC Name

2-(4-fluorophenoxy)-4-methoxy-N-[(E)-methoxyiminomethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4/c1-21-12-7-8-17-15(13(12)14(20)18-9-19-22-2)23-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMESXTKSXCJSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

341966-64-1
Record name 2-(4-Fluorophenoxy)-4-methoxy-N-[(methoxyamino)methylene]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341966-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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